molecular formula C24H17Cl2F2N5O2S B2926556 2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393871-39-1

2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2926556
CAS RN: 393871-39-1
M. Wt: 548.39
InChI Key: LHCPMRBWEPLPEG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H17Cl2F2N5O2S and its molecular weight is 548.39. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. These amides serve as strategic intermediates for further chemical transformations, offering a pathway for the synthesis of complex molecules efficiently and sustainably (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

New derivatives with modifications on the phenyl substituent have demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these compounds for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Antimicrobial Analogs

The synthesis of 5-arylidene derivatives that bear a fluorine atom has been achieved through conventional and microwave methods. The antimicrobial screening of these derivatives against various bacteria and fungi revealed that the presence of a fluorine atom enhances antimicrobial activity, highlighting the importance of halogen atoms in the development of antimicrobial compounds (Desai, Rajpara, & Joshi, 2013).

Enzyme Inhibitory Properties

Compounds incorporating triazene moieties have shown powerful inhibitory properties against carbonic anhydrase I and II, suggesting their potential in therapeutic applications where the activity of these enzymes is dysregulated. This underscores the versatility of these compounds in biomedical research (Bilginer et al., 2019).

properties

IUPAC Name

2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2N5O2S/c25-14-1-10-19(20(26)11-14)23(35)29-12-21-31-32-24(33(21)18-8-4-16(28)5-9-18)36-13-22(34)30-17-6-2-15(27)3-7-17/h1-11H,12-13H2,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPMRBWEPLPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

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